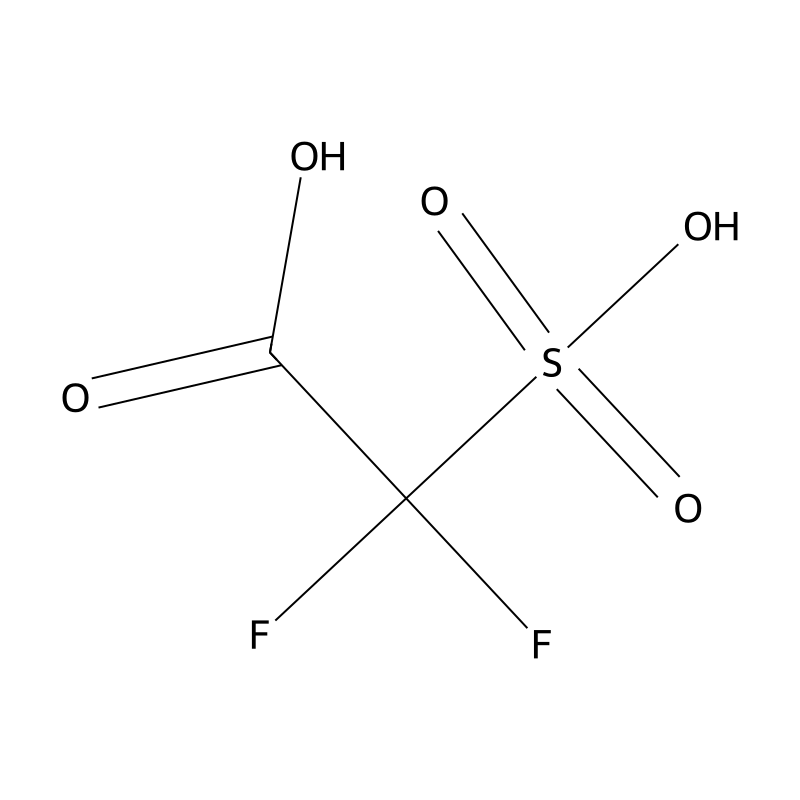

Difluorosulfoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to its strong acidity and the presence of fluorine atoms, DFSA can act as a powerful catalyst in various organic reactions. Studies have shown its effectiveness in:

- Esterification reactions: DFSA efficiently catalyzes the formation of esters from carboxylic acids and alcohols []. This can be useful for synthesizing specific esters used in pharmaceuticals, fragrances, and other applications.

- Aldol condensations: DFSA can promote aldol condensations, a fundamental reaction for creating carbon-carbon bonds in organic molecules []. This is valuable for synthesizing complex organic compounds with specific functionalities.

Material Science

The unique properties of DFSA, including its acidity and ability to form ionic liquids, make it interesting for material science research. Potential applications include:

- Etching processes: DFSA's strong acidity suggests its potential use as an etchant for metal surfaces or semiconductors. However, more research is needed to determine its effectiveness and selectivity.

- Ionic liquids: DFSA can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity. These ionic liquids can be used as electrolytes in batteries, lubricants, or catalysts for various reactions [].

Difluorosulfoacetic acid is an organofluorine compound characterized by the molecular formula C₂H₂F₂O₅S. It features two fluorine atoms attached to a carbon atom, along with a sulfonic acid group, which contributes to its unique chemical properties. The compound is notable for its high reactivity, making it valuable in various scientific and industrial applications .

- Oxidation: This compound can be oxidized to yield higher oxidation state products, often resulting in sulfonic acid derivatives.

- Reduction: Reduction reactions can convert difluorosulfoacetic acid into its corresponding alcohols or other reduced forms.

- Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and pH levels are essential to achieve desired outcomes.

Difluorosulfoacetic acid exhibits significant biological activity, particularly in biochemical studies. It is utilized to investigate enzyme mechanisms and metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. Its potential therapeutic applications are being explored in drug development and delivery systems .

The synthesis of difluorosulfoacetic acid can be achieved through several methods:

- Laboratory Synthesis: A common route involves the reaction of tetrafluoroethane beta-sultone with sodium methoxide to produce the dimethyl ester of difluorosulfoacetic acid.

- Industrial Production: Large-scale synthesis typically mirrors laboratory methods but may vary in reagents and conditions to optimize purity and yield.

Difluorosulfoacetic acid finds diverse applications across various fields:

- Chemistry: It serves as a reagent in organic synthesis and chemical analysis due to its unique reactivity.

- Biology: Employed in biochemical studies to explore enzyme mechanisms.

- Medicine: Investigated for potential therapeutic uses, including drug development.

- Industry: Utilized in producing specialty chemicals and materials with specific properties.

The interaction studies of difluorosulfoacetic acid focus on its mechanism of action within biological systems. The compound interacts with molecular targets that can modulate enzymatic activity, affecting metabolic pathways. These interactions are context-dependent, varying based on specific applications and experimental conditions.

Several compounds share similarities with difluorosulfoacetic acid, highlighting its unique characteristics:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Trifluoroacetic acid | Three fluorine atoms on the same carbon atom | Widely used reagent in organic synthesis |

| Perfluorosulfonic acids | Multiple fluorine atoms with sulfonic acid groups | Known for high stability and reactivity |

Difluorosulfoacetic acid is unique due to its specific combination of two fluorine atoms and a sulfonic acid group, which imparts distinct chemical properties not found in the other compounds listed. This uniqueness makes it particularly valuable for specialized applications in research and industry.